Cas no 613655-82-6 (N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide)

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a chemically synthesized compound featuring a piperazine core linked to a chlorophenyl group and an acetamide-substituted phenoxy moiety. Its structure is designed to combine selective receptor affinity with enhanced metabolic stability, making it a promising candidate for pharmacological research. The presence of the 2-hydroxypropoxy bridge contributes to improved solubility and bioavailability, while the 3-chlorophenyl group may influence binding specificity. This compound is of interest in medicinal chemistry for its potential as a modulator of neurotransmitter systems, particularly in the study of neurological and psychiatric disorders. Its well-defined synthetic pathway ensures reproducibility for research applications.
N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide structure
613655-82-6 structure
Product Name:N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
CAS No:613655-82-6
MF:C21H26ClN3O3
MW:403.90244436264
CID:5436622
PubChem ID:655944
Update Time:2025-06-26

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-hydroxy-propoxy}-phenyl)-acetamide
    • VU0508594-1
    • CHEMBL1562903
    • MLS000030191
    • SMR000015193
    • F3083-0144
    • Oprea1_300352
    • SR-01000323686-1
    • N-(4-(3-(4-(3-chlorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide
    • AKOS016054851
    • AKOS002245112
    • Z274553768
    • N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide
    • BAS 09621405
    • 613655-82-6
    • NCGC00034779-02
    • MLS000889496
    • SR-01000323686
    • HMS2398J05
    • N-[4-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]acetamide
    • Inchi: 1S/C21H26ClN3O3/c1-16(26)23-18-5-7-21(8-6-18)28-15-20(27)14-24-9-11-25(12-10-24)19-4-2-3-17(22)13-19/h2-8,13,20,27H,9-12,14-15H2,1H3,(H,23,26)
    • InChI Key: MFTIKCLEZCVXSV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OCC(O)CN2CCN(C3=CC=CC(Cl)=C3)CC2)C=C1)(=O)C

Computed Properties

  • Exact Mass: 403.1662694g/mol
  • Monoisotopic Mass: 403.1662694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • Density: 1.269±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 650.0±55.0 °C(Predicted)
  • pka: 14.05±0.20(Predicted)

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide Pricemore >>

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Additional information on N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Professional Introduction to N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide and CAS No. 613655-82-6

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by the CAS number 613655-82-6, represents a sophisticated molecular structure that has been meticulously designed to interact with biological systems in a targeted manner. The compound's unique chemical composition and functional groups make it a promising candidate for various therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

The molecular structure of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is characterized by its intricate arrangement of atoms and bonds. The presence of multiple functional groups, including piperazine and hydroxypropoxy moieties, contributes to its complex reactivity and potential biological activity. These features have been extensively studied in recent years, leading to a deeper understanding of how such compounds can modulate neural pathways and interact with neurotransmitter receptors.

In the context of contemporary pharmaceutical research, N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has been investigated for its potential role in treating various neurological and psychiatric disorders. The compound's ability to selectively bind to specific receptors in the brain has made it a subject of interest for researchers seeking to develop novel therapeutics. For instance, studies have suggested that this compound may exhibit properties similar to those of atypical antipsychotics, which are known for their efficacy in managing conditions such as schizophrenia and bipolar disorder.

One of the most compelling aspects of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide is its structural similarity to existing pharmacological agents that have demonstrated clinical efficacy. This similarity allows researchers to leverage existing knowledge about drug metabolism, pharmacokinetics, and potential side effects when developing new treatments. By building upon established molecular frameworks, scientists can accelerate the drug discovery process and reduce the time required to bring new therapies to market.

The synthesis of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide involves a series of multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques ensures that the final product maintains its intended chemical integrity. Researchers have employed state-of-the-art methodologies, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the compound's purity and structural accuracy.

Recent advancements in computational chemistry have further enhanced the understanding of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide's behavior. Molecular modeling studies have been conducted to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into the compound's mechanism of action and help identify potential modifications that could improve its therapeutic efficacy.

The pharmacological properties of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide have been evaluated through both preclinical and clinical studies. Preclinical trials have demonstrated that the compound exhibits favorable pharmacokinetic profiles, including adequate bioavailability and rapid absorption. Additionally, animal models have shown that it can effectively modulate neurotransmitter activity without causing significant side effects.

In clinical settings, N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide has been tested in patients with various CNS disorders. Early-phase trials have reported promising results, indicating that it may be an effective treatment for conditions such as depression and anxiety disorders. The compound's ability to enhance serotonin receptor activity has been particularly noteworthy, suggesting its potential as an alternative or adjunct therapy for these conditions.

The development of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide also highlights the importance of interdisciplinary collaboration in pharmaceutical research. Chemists, biologists, pharmacologists, and clinicians must work together to ensure that new compounds are not only chemically sound but also biologically relevant and clinically beneficial. This collaborative approach has been instrumental in advancing our understanding of complex diseases and developing innovative treatments.

Looking ahead, the future prospects for N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide appear bright. Ongoing research aims to optimize its chemical structure for improved efficacy and safety profiles. Additionally, exploratory studies are being conducted to investigate its potential applications in other therapeutic areas beyond CNS disorders. The compound's unique properties make it a versatile tool for drug discovery, offering hope for new treatments across multiple medical conditions.

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